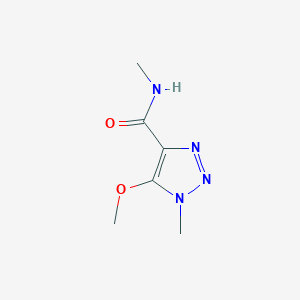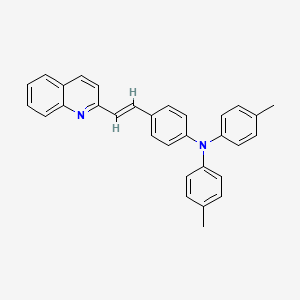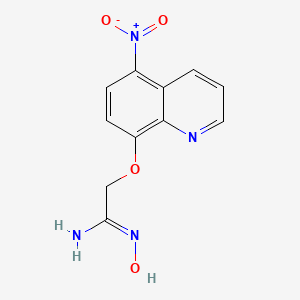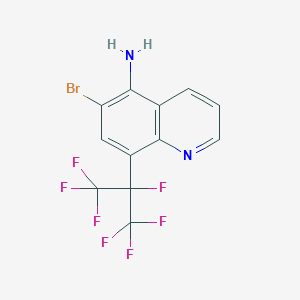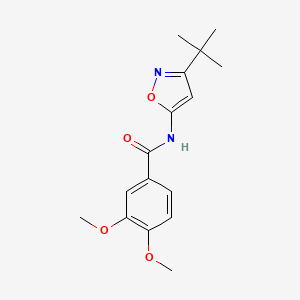
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazole derivatives is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzamide moiety .
科学研究应用
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein-ligand interactions.
Medicine: Isoxazole derivatives, including this compound, are being investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, some isoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .
相似化合物的比较
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea: This compound also contains the isoxazole ring and has shown potential as an inhibitor of FLT3, a target in acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound is being investigated as a BRD4 inhibitor for the treatment of acute myeloid leukemia.
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
属性
CAS 编号 |
82558-95-0 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-7-11(20-4)12(8-10)21-5/h6-9H,1-5H3,(H,17,19) |
InChI 键 |
MINDZLKYDUERDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


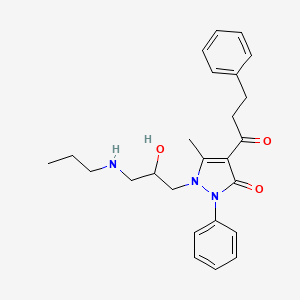
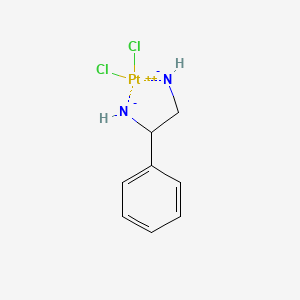
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
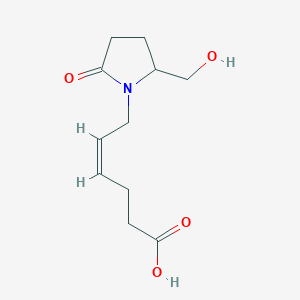
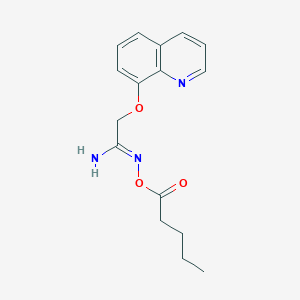

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
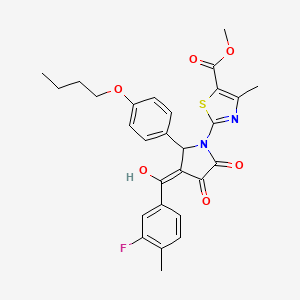
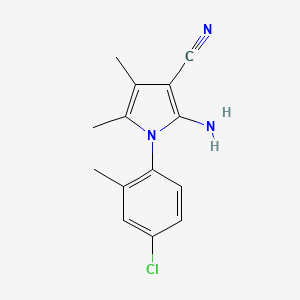
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
